2-(4-Bromonaphthalen-1-yl)acetonitrile
Overview
Description
2-(4-Bromonaphthalen-1-yl)acetonitrile is a chemical compound that has been widely used in scientific research due to its unique properties. It is a naphthalene derivative that is commonly used in the synthesis of other organic compounds.
Scientific Research Applications
Environmental Protection and Remediation
- A comprehensive review elaborated on the recent progress of the adsorption of certain contaminants from water. It highlighted the significant advancements and structured the findings to identify interesting foundations for further research in the field of water remediation and environmental protection (Igwegbe et al., 2021).
Analytical Chemistry and Chromatography
- The review on organic solvent composition in buffered HPLC mobile phases provided insights into the pH variations and pKa of analytes, offering a model to predict the pH of mobile phases for commonly used buffers. This has implications for understanding the behavior of complex molecules like 2-(4-Bromonaphthalen-1-yl)acetonitrile in chromatographic applications (Subirats et al., 2007).
Environmental Monitoring and Pollutant Analysis
- The environmental concentrations and toxicology of certain pollutants were summarized in a review, presenting a comprehensive view of the substances from an environmental standpoint. This type of research is crucial in understanding the environmental impact of chemical compounds, including those similar in structure or function to 2-(4-Bromonaphthalen-1-yl)acetonitrile (Koch & Sures, 2018).
Synthesis and Practical Applications
- A practical synthesis of a compound structurally related to 2-(4-Bromonaphthalen-1-yl)acetonitrile was reported. The paper discussed a new, practical method for the preparation of the compound, emphasizing the relevance of developing efficient synthesis methods for compounds used in various industries (Qiu et al., 2009).
Hydrophilic Interaction Chromatography
- A review on stationary and mobile phases in hydrophilic interaction chromatography (HILIC) discussed the properties of various columns and the effects of sample structure and temperature on separation. This is pertinent for understanding the behavior of polar compounds, like 2-(4-Bromonaphthalen-1-yl)acetonitrile, in chromatographic separations (Jandera, 2011).
properties
IUPAC Name |
2-(4-bromonaphthalen-1-yl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN/c13-12-6-5-9(7-8-14)10-3-1-2-4-11(10)12/h1-6H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLQUWFJASFZEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromonaphthalen-1-yl)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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